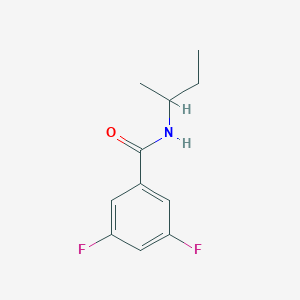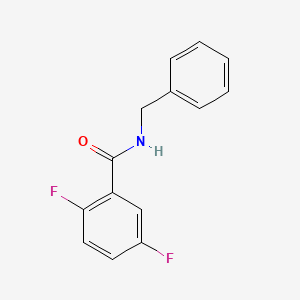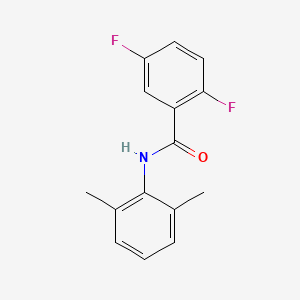![molecular formula C14H18N2 B7464511 (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)
(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine is an organic compound that features an indole moiety linked to a butenylamine chain. This compound is of interest due to its structural similarity to various biologically active molecules, including neurotransmitters and pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine typically involves the reaction of tryptamine with a suitable butenylamine precursor. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between tryptamine and a butenylamine derivative. This reaction is carried out in an organic solvent such as dichloromethane, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The butenylamine chain can be reduced to form saturated amines.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Saturated amines.
Substitution: N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these receptors. Additionally, the butenylamine chain can interact with enzymes involved in neurotransmitter synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
Uniqueness
(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine is unique due to its specific structural features, which combine the indole moiety with a butenylamine chain. This unique structure allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities .
Properties
IUPAC Name |
(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-3-9-15-10-8-12-11-16-14-7-5-4-6-13(12)14/h2-7,11,15-16H,8-10H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFOUHFKYREHCB-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCNCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CNCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
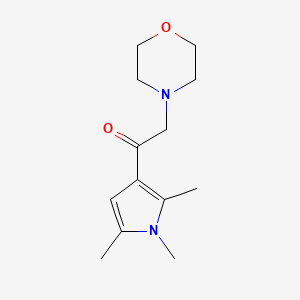
![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

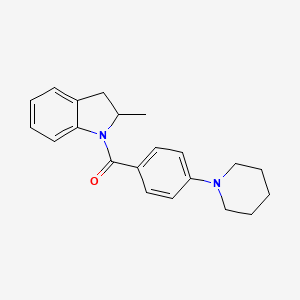
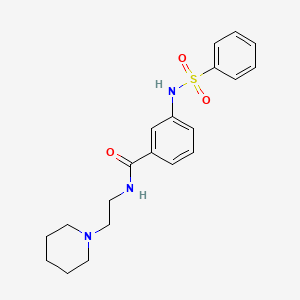
![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
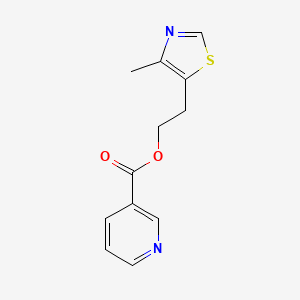
![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)
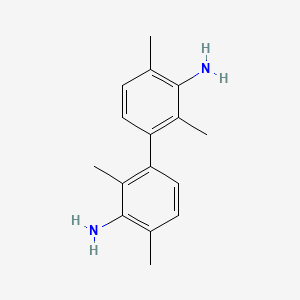
![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
